![molecular formula C8H11N B3049357 1-Cycloheptene-1-carbonitrile CAS No. 20343-19-5](/img/structure/B3049357.png)
1-Cycloheptene-1-carbonitrile
Overview
Description
1-Cycloheptene-1-carbonitrile is an organic compound that belongs to the family of nitriles . It has a molecular formula of C8H11N and a molecular weight of 121.18 g/mol .
Molecular Structure Analysis
The InChI code for 1-Cycloheptene-1-carbonitrile is1S/C8H11N/c9-7-8-5-3-1-2-4-6-8/h5H,1-4,6H2
. The Canonical SMILES is C1CCC=C(CC1)C#N
. Physical And Chemical Properties Analysis
1-Cycloheptene-1-carbonitrile has a molecular weight of 121.18 g/mol . It has a topological polar surface area of 23.8 Ų and a complexity of 159 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 1 .Scientific Research Applications
Polycyclic Aromatic Hydrocarbons (PAHs) Research
Researchers have explored the coupling of cycloheptene with polycyclic aromatic hydrocarbons (PAHs). This coupling leads to the isolation of new compounds, which holds scientific significance. PAHs play essential roles in environmental chemistry, combustion processes, and even astrochemistry. Investigating their interactions with cycloheptene sheds light on their reactivity and potential applications .
properties
IUPAC Name |
cycloheptene-1-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c9-7-8-5-3-1-2-4-6-8/h5H,1-4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPRCTTYIILOTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=C(CC1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402705 | |
Record name | 1-Cycloheptene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cycloheptene-1-carbonitrile | |
CAS RN |
20343-19-5 | |
Record name | 1-Cycloheptene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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